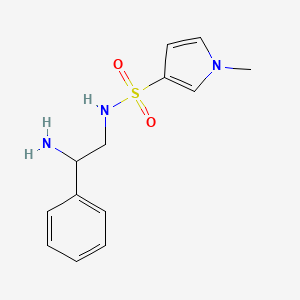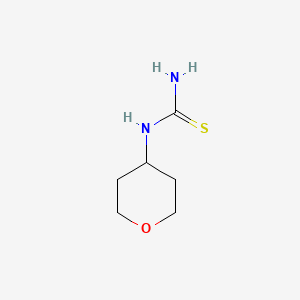![molecular formula C11H10F2O3 B1419016 2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157139-29-1](/img/structure/B1419016.png)
2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Overview
Description
“2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid”, also known as DFMCPA, is a chemical compound with a CAS Number of 1157139-29-1 . It has a molecular weight of 228.2 . This compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[2-(difluoromethoxy)phenyl]cyclopropanecarboxylic acid . The InChI code is 1S/C11H10F2O3/c12-11(13)16-9-4-2-1-3-6(9)7-5-8(7)10(14)15/h1-4,7-8,11H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthetic Strategies and Applications in Organic Chemistry :
- Zhu, Xu, and Gong (2016) developed a synthetic strategy for constructing alkyl 5-arylfuran-2-carboxylates starting from alkyl 1-alkoxy-2-aroylcyclopropanecarboxylates. These cyclopropanes underwent ring-opening reactions or cycloisomerization in the presence of acid, showcasing the versatility of cyclopropane compounds in organic synthesis (Zhu, Xu, & Gong, 2016).
Enantioselective Organocatalyzed Cyclopropanation :
- Hartikka, Ślósarczyk, and Arvidsson (2007) reported the use of novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid as organocatalysts. These catalysts enabled the creation of cyclopropane products in enantiomeric excesses of up to 99%, demonstrating the potential for precise enantioselective synthesis in the context of cyclopropane derivatives (Hartikka, Ślósarczyk, & Arvidsson, 2007).
Design Elements in Medicinal Chemistry :
- Chawner (2017) highlighted the importance of cyclopropanes as design elements in medicinal chemistry, especially in drug compounds. The study focused on the synthesis of cyclopropane-containing compounds, illustrating their utility in the drug discovery process (Chawner, 2017).
Plant Growth Regulation :
- Veldstra and Westeringh (2010) researched the effects of 2-phenyl-cyclopropane-1-carboxylic acids on plant growth. They found that the cis-acid form showed similar activity to cis-cinnamic acid, indicating the potential of cyclopropane carboxylic acids in influencing plant growth (Veldstra & Westeringh, 2010).
Inhibition of Ethylene Production in Fruits :
- Dourtoglou and Koussissi (2000) demonstrated that cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid can inhibit the wound ethylene produced by tomato fruit discs. This finding suggests a role for cyclopropane carboxylic acids in post-harvest physiology of fruits (Dourtoglou & Koussissi, 2000).
Synthesis of Novel Flavors :
- Xin-y (2013) synthesized 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), a potential novel tobacco flavor, through a process starting from 2-methoxystyrene. This study illustrates the application of cyclopropane carboxylic acids in the flavor industry (Xin-y, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-9-4-2-1-3-6(9)7-5-8(7)10(14)15/h1-4,7-8,11H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQHUVWIKWWTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
CAS RN |
1157139-29-1 | |
| Record name | 2-[2-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



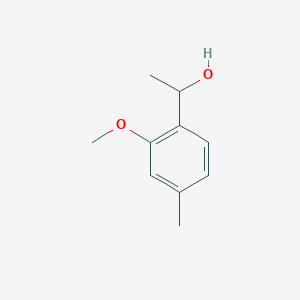
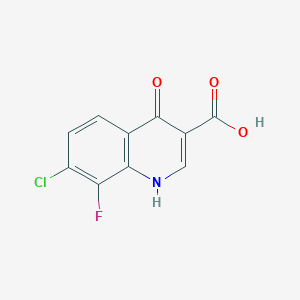
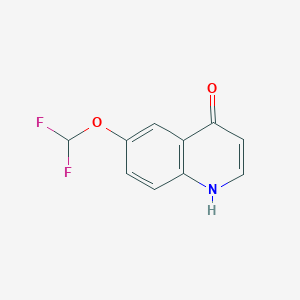
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
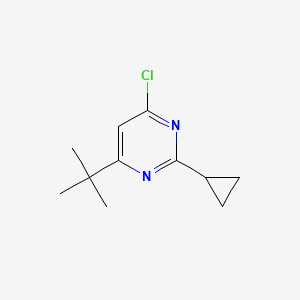
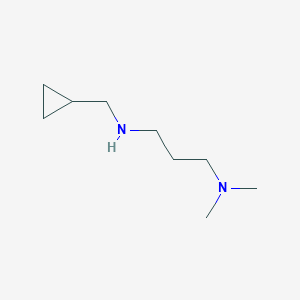
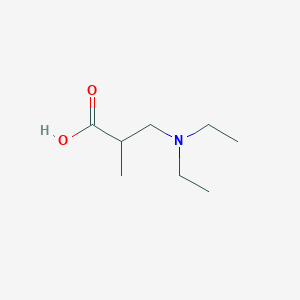
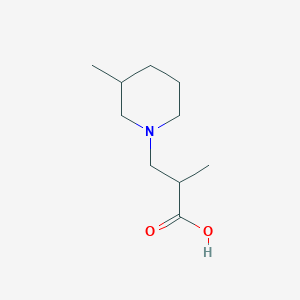
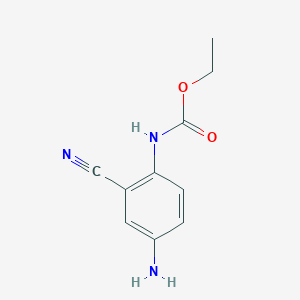
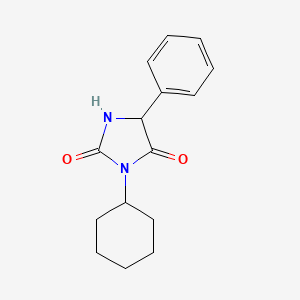
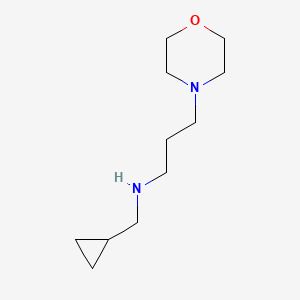
![4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B1418953.png)
